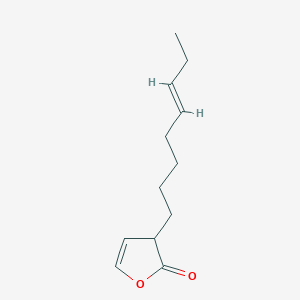

3-((E)-Oct-5-enyl)-3H-furan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

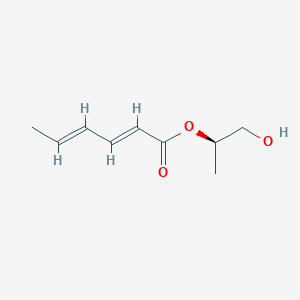

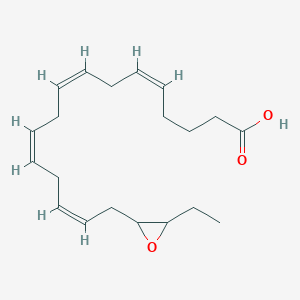

3-((E)-Oct-5-enyl)-3H-furan-2-one, also known as γ-decalactone, is a lactone compound that is widely used in the food, fragrance, and cosmetic industries. It is a natural flavor and aroma compound that is found in various fruits such as peaches, strawberries, and pineapples. The compound is also synthesized artificially in laboratories for commercial purposes.

Mecanismo De Acción

The mechanism of action of 3-((E)-Oct-5-enyl)-3H-furan-2-one is not well understood. However, it is believed that the compound interacts with various receptors in the olfactory and gustatory systems, leading to the perception of a fruity aroma and flavor.

Biochemical and Physiological Effects

This compound has various biochemical and physiological effects. It is a natural compound that is metabolized in the body through various pathways. The compound is also known to have antioxidant properties, which may contribute to its health benefits.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-((E)-Oct-5-enyl)-3H-furan-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that is found in various fruits, making it easy to obtain. However, the compound is also expensive to synthesize in large quantities, which may limit its use in certain experiments.

Direcciones Futuras

There are various future directions for the study of 3-((E)-Oct-5-enyl)-3H-furan-2-one. One direction is the study of its potential health benefits, particularly its antioxidant properties. Another direction is the development of new synthetic methods for the compound, which may make it more accessible for various applications. Additionally, the compound may be used in the development of new sustainable and environmentally friendly products in the food and cosmetic industries.

Conclusion

In conclusion, this compound is a natural lactone compound that is widely used in the food, fragrance, and cosmetic industries. The compound has various scientific research applications, and its mechanism of action and biochemical and physiological effects are still being studied. While the compound has advantages and limitations for lab experiments, there are various future directions for its study, including the exploration of its potential health benefits and the development of new synthetic methods.

Métodos De Síntesis

The synthesis of 3-((E)-Oct-5-enyl)-3H-furan-2-one can be achieved through various methods. One of the most common methods is the reaction of γ-hydroxybutyric acid with acetic anhydride and sulfuric acid. The reaction produces γ-butyrolactone, which is then converted into γ-decalactone through a series of reactions involving the use of various catalysts and reagents.

Aplicaciones Científicas De Investigación

3-((E)-Oct-5-enyl)-3H-furan-2-one has various scientific research applications. It is used in the study of flavor and fragrance chemistry, as well as in the development of new food and cosmetic products. The compound is also used in the study of plant and fruit biology, as it is a natural compound found in various fruits.

Propiedades

IUPAC Name |

3-[(E)-oct-5-enyl]-3H-furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h3-4,9-11H,2,5-8H2,1H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNUUHSMKOCLV-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

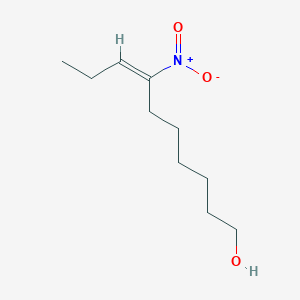

CCC=CCCCCC1C=COC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC1C=COC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139477-52-4 |

Source

|

| Record name | Buibuilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139477524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)